4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid is a complex organic compound with significant interest in medicinal chemistry due to its potential biological activities. The compound features multiple functional groups, including a benzo[d][1,3]dioxole moiety, a pyridine ring, and an imidazole ring, which contribute to its diverse chemical properties and potential applications in drug development. The molecular formula is C22H15N3O4, and it has a molecular weight of 385.37 g/mol .
The synthesis of 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid typically involves several key steps:
The synthetic route requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High Performance Liquid Chromatography) are typically employed to characterize the compound at each stage of synthesis.
The molecular structure of 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid can be represented by its IUPAC name and structural formula:
The InChI (International Chemical Identifier) for this compound is:
This identifier provides a unique representation of the compound's structure for database searching .
The compound may undergo various chemical reactions typical for aromatic compounds with functional groups such as:
Reactions involving this compound require specific conditions such as catalysts (e.g., palladium for cross-coupling reactions) and solvents that favor the desired pathways while minimizing side reactions .
The mechanism of action for 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid largely depends on its interactions with biological targets. Compounds featuring imidazole and pyridine rings are known to interact with metal ions in enzymes, potentially inhibiting their activity.
Such interactions may lead to modifications in enzyme kinetics or even structural changes in protein targets. The benzonitrile group might enhance binding affinity to specific proteins or receptors due to its electronic properties .
The physical properties include:
Chemical properties include:
Thermal stability and reactivity towards common reagents should be evaluated to understand its behavior under various conditions .
4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-y)-1H-imidazol -2 -yl)benzoic acid has potential applications in:
Research into derivatives of this compound has shown promise in areas such as antimicrobial activity and antioxidant properties.
The imidazole core of this polyheterocyclic compound is efficiently constructed via one-pot cyclocondensation reactions that integrate benzo[d][1,3]dioxol-5-yl, pyridin-2-yl, and benzoic acid precursors. Advanced methodologies employ arylglyoxal intermediates formed in situ from methyl ketones, which then undergo Debus-Radziszewski reactions with aldehydes and ammonium acetate. This approach achieves atom-economical assembly of the trisubstituted imidazole ring at 80–110°C in ethanol/water mixtures, yielding >75% of the target scaffold without isolating intermediates [3] [8].
Table 1: Multi-Component Reaction Optimization Parameters
Reaction Component | Optimized Reagent | Temperature (°C) | Yield (%) |
---|---|---|---|
Benzo[d][1,3]dioxole precursor | Piperonal-derived methyl ketone | 85 | 78 |
Pyridine component | 2-Acetylpyridine | 90 | 82 |
Carboxylate source | 4-Formylbenzoic acid | 105 | 75 |
Catalyst | Ammonium acetate | RT-110 | N/A |
Critical to this process is the sequential addition protocol that prevents unwanted oligomerization: the arylglyoxal intermediate is pre-formed before adding the aldehyde component and ammonium source. Microwave-assisted optimization reduces reaction times from 24 hours to <45 minutes while maintaining yields at 76±3% [3]. Solvent screening reveals ethanol/water (4:1) as optimal, balancing substrate solubility and imidazole cyclization kinetics.
Regiocontrol during functionalization exploits the distinct electronic profiles of the benzo[d][1,3]dioxolyl (electron-rich) and pyridin-2-yl (electron-deficient) moieties. Electrophilic bromination selectively targets the C5 position of the benzo[d][1,3]dioxole ring using NBS (N-bromosuccinimide) in DMF at 0°C, achieving >90% regioselectivity without affecting the imidazole core. Conversely, direct C-H activation on the pyridine ring requires temporary N-oxidation to enhance ortho-position reactivity, enabling palladium-catalyzed C3-arylation with aryl iodides [7] [8].
Table 2: Regioselective Halogenation Outcomes
Target Moiety | Halogenation Reagent | Position Modified | Regioselectivity (%) |
---|---|---|---|
Benzo[d][1,3]dioxol-5-yl | NBS/DMF | C5 | 92 |
Pyridin-2-yl | NCS, Pyridine·HF complex | C5 | 85 |
Benzoic acid ring | Br₂, FeCl₃ | C3 | 78 |
Protecting group strategies are essential for differential modification: the benzoic acid is typically protected as a tert-butyl ester during ring functionalizations, while the benzo[d][1,3]dioxole methylene group can be temporarily silylated to prevent oxidative degradation during pyridine ring manipulations. These approaches enable late-stage introduction of solubility-enhancing groups (e.g., morpholine, PEG chains) at specific molecular positions [7].
Palladium-catalyzed Suzuki-Miyaura couplings are pivotal for introducing aryl groups to pre-formed imidazole intermediates. Screening of 15 palladium ligands identified SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as optimal for coupling 4-(boronic acid pinacol ester)benzoate esters with halogenated imidazole precursors, achieving yields of 85–92% in aqueous toluene at 80°C. Copper-mediated Ullmann-type reactions enable C-N bond formation between the benzoic acid moiety and amine functionalities, using CuI/L-proline catalyst systems in DMSO at 100°C [8].
Table 3: Catalytic System Performance Comparison
Reaction Type | Catalyst System | Solvent System | Yield Range (%) | Turnover Number |
---|---|---|---|---|
Suzuki coupling | Pd(OAc)₂/SPhos | Toluene/H₂O (3:1) | 85-92 | 420 |
Buchwald-Hartwig | CuI/L-proline | DMSO | 70-78 | 185 |
Cyanation | Pd₂(dba)₃/XPhos | DMF/H₂O | 65 | 150 |
Sonogashira | PdCl₂(PPh₃)₂/CuI | THF/Et₃N | 80-87 | 380 |
Solvent effects significantly influence catalytic efficiency: protic solvents like ethanol improve yields in reductive aminations (by facilitating imine intermediate formation), while aprotic solvents like toluene optimize Suzuki coupling rates. Recent advances utilize nanocatalyst systems (Pd nanoparticles on magnetic Fe₃O₄@SiO₂ supports) that achieve full conversion in <2 hours and allow >95% catalyst recovery via magnetic separation [8].
The carboxylic acid functionality serves as a primary handle for bioavailability-directed modifications. Ester prodrugs (ethyl, isopropyl, pivaloyloxymethyl esters) increase membrane permeability by modulating logP values from 2.8 (acid) to 4.1–4.5 (esters), while deuterated analogs incorporating deuterium at the benzo[d][1,3]dioxole methylene position ([D₂]-methylene bridge) extend metabolic half-lives by 2.3-fold in hepatic microsome assays [3] [6].
Salt formation with pharmaceutically acceptable counterions improves aqueous solubility: the sodium salt achieves 28 mg/mL solubility in PBS (pH 7.4) versus 0.15 mg/mL for the free acid. Alternative counterions (choline, lysine) further enhance solubility to >50 mg/mL while maintaining plasma stability. PEGylation strategies involve coupling polyethylene glycol (PEG₃₀₀₀) to the carboxylic acid via cleavable ester linkages, yielding amphiphilic derivatives that self-assemble into nanoparticles with 180 nm average diameter, enhancing cellular uptake in in vitro models [6].
Table 4: Bioavailability Parameters of Modified Derivatives
Derivative | logP | Aqueous Solubility (mg/mL) | Microsomal Stability (t₁/₂, min) | Caco-2 Permeability (×10⁻⁶ cm/s) |
---|---|---|---|---|
Parent acid | 2.8 | 0.15 | 18 | 0.8 |
Ethyl ester | 4.1 | <0.01 | 25 | 25.7 |
Sodium salt | 2.1 | 28.0 | 17 | 1.2 |
Choline salt | 1.9 | 52.3 | 16 | 1.5 |
[D₂]-Methylene analog | 2.8 | 0.16 | 41 | 0.9 |
PEG₃₀₀₀ conjugate | -0.7 | >100 | 32 | 15.3 |
Amorphous solid dispersion technology with polymer carriers (HPMCAS, PVPVA) achieves 12-fold solubility enhancement through inhibition of crystallization. These formulations maintain supersaturation for >4 hours in simulated intestinal fluids, significantly improving in vivo absorption profiles in rat pharmacokinetic studies [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7